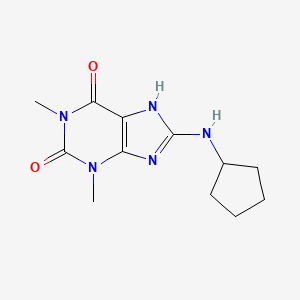
8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPDP, is a novel purine derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. CPDP has been shown to have various biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
1. Psychotropic Potential
- Antidepressant and Anxiolytic Properties : A study by Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds showed promising antidepressant-like and anxiolytic-like activities in mouse models.
2. Antiviral and Antitumor Agents
- Inhibitory Effects on Tumor Cells : Research by Deady et al. (2003) described the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing their potent cytotoxic effects against various cancer cell lines, including leukemia and lung carcinoma.
- Potential in Neurodegenerative Diseases : A study by Brunschweiger et al. (2014) developed water-soluble tricyclic xanthine derivatives as multitarget drugs. These compounds were identified as potent dual-target-directed antagonists for adenosine receptor subtypes and monoamine oxidases, showing promise for treating neurodegenerative diseases.
3. Structural Analysis and Synthesis
- NMR Characterization : Lorente-Macías et al. (2018) Lorente-Macías et al. (2018) conducted a detailed study on the structural characterization of purine derivatives, which are crucial in synthesizing pharmacologically active compounds. Their research provided insights into the molecular structure and helped in future structure-activity studies.
4. Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Effects : Zygmunt et al. (2015) Zygmunt et al. (2015) explored 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying them as new analgesic and anti-inflammatory agents. They showed significant activity in in vivo models, offering a new class of analgesic and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
8-(cyclopentylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHEWDNQVWATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


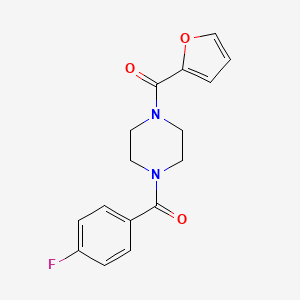
![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)
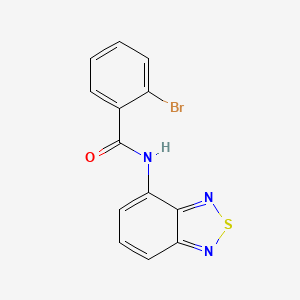
![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)
![1-[(3-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5576049.png)
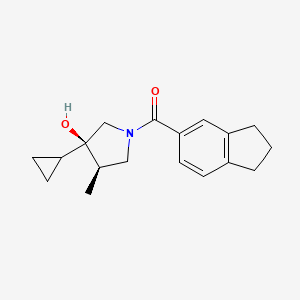

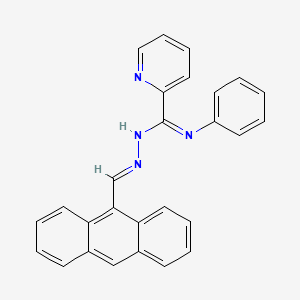
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)
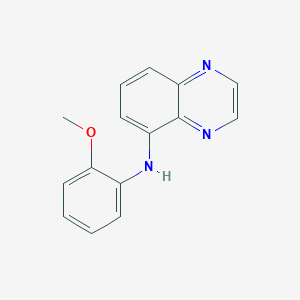

![(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5576095.png)
